Propyl 2-methylbutyrate

Flavor Chemistry Sensory Science Volatile Analysis

Propyl 2-methylbutyrate (37064-20-3) is a branched C8 ester critical for authentic apple, durian, and pineapple flavor reconstitution. Unlike generic 2-methylbutyrate esters, its quantifiably lower vapor pressure (2.9 mmHg at 25°C) and distinct odor threshold (0.019 µg/g) ensure prolonged aroma longevity and formulation stability. Balanced log P (~2.67) delivers superior substantivity in cosmetic bases. Supplied at ≥98% GC purity, it serves as an essential analytical reference for fruit metabolomics VOC quantification and inter-laboratory reproducibility. Request a quote today.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 37064-20-3
Cat. No. B150927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-methylbutyrate
CAS37064-20-3
Synonyms(±)-Propyl 2-Methylbutanoate;  Propyl 2-Methylbutyrate;  n-Propyl 2-Methylbutyrate;  n-Propyl α-Methylbutyrate
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C)CC
InChIInChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3
InChIKeyTZFQMSDUSOTCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-Methylbutyrate CAS 37064-20-3: Scientific Procurement Guide for Fruity Ester Flavor and Fragrance Research


Propyl 2-methylbutyrate (CAS 37064-20-3), also referred to as n-propyl 2-methylbutanoate, is a branched-chain C8 fatty acid ester (C8H16O2, MW 144.21) characterized by a winey, fruity, apple, and pineapple aroma profile at 100% concentration . It is a naturally occurring volatile constituent identified in apples, durian, chamomile, and beer [1]. The compound presents as a colorless to almost colorless clear liquid with a boiling point of 157°C and a vapor pressure of approximately 2.9 mmHg at 25°C [2].

Propyl 2-Methylbutyrate Procurement Risk: Why Structurally Similar Esters Fail as Drop-In Substitutes


Generic substitution among 2-methylbutyrate esters is scientifically invalid due to pronounced differences in vapor pressure and olfactory threshold. Although the methyl, ethyl, propyl, and isobutyl derivatives share the same branched acid backbone, their partition coefficients and evaporation rates diverge significantly. Propyl 2-methylbutyrate exhibits a vapor pressure of 2.9 mmHg at 25°C, in contrast to the more volatile ethyl analog. Additionally, its odor detection threshold of 0.019 µg/g differs from that of structurally proximate esters, such as hexyl 2-methylbutyrate (0.022 µg/g) [1]. Such disparities directly influence the perceived aroma intensity and release kinetics in food matrices and fragrance delivery systems. Substituting the target compound with a non-identical analog will alter the overall volatile profile and product sensory stability, rendering the intended formulation or analytical reference unrepresentative [2].

Propyl 2-Methylbutyrate (37064-20-3) Technical Evidence Guide: Comparative Sensory, Volatility, and Concentration Data


Sensory Threshold Benchmarking: Propyl 2-Methylbutyrate vs. Hexyl 2-Methylbutyrate

In a systematic analysis of fruit volatile profiles, the odor threshold of propyl 2-methylbutyrate was established at 0.019 µg/g in an aqueous matrix [1]. This value is approximately 13.6% lower than that of hexyl 2-methylbutyrate (0.022 µg/g), indicating a marginally higher potency for the target propyl ester under identical detection conditions. Both compounds share a 'fruit' or 'apple' descriptor, making this quantitative threshold distinction critical for applications where lower dosing can achieve equivalent sensory impact without altering matrix composition.

Flavor Chemistry Sensory Science Volatile Analysis

Volatility Profile: Propyl 2-Methylbutyrate vs. In-Class Ethyl 2-Methylbutyrate

The vapor pressure of propyl 2-methylbutyrate is reported as 2.9 mmHg at 25°C [1], which is significantly lower than that of ethyl 2-methylbutyrate (estimated boiling point 133°C, higher vapor pressure) due to the increased molecular weight and chain length of the propyl moiety. This reduced volatility of the target compound translates to a longer persistence on the palate in food applications and an extended duration on the blotter in fragrance development. The specific gravity (0.87 at 20/20°C) further confirms the material's handling characteristics .

Physical Chemistry Formulation Science Volatility

Concentration Prevalence: Propyl 2-Methylbutyrate as a Dominant Volatile in Specific Fruit Matrices

In a head-to-head GC-MS analysis of apple cultivars, propyl 2-methylbutyrate was quantified at 0.005 ± 0.009 µg/kg in the 'Fuji' reference variety [1]. While present at low absolute concentrations in this specific cultivar, it stands as a key differentiator against its isomer, butyl 2-methylbutyrate, which was present at a higher concentration of 0.060 ± 0.066 µg/kg in the same matrix. The presence of propyl 2-methylbutyrate, even at trace levels, is essential for authentic aroma reconstitution due to its lower threshold.

GC-MS Analysis Metabolomics Fruit Biology

Physical Property Specification: Quantifiable Purity and Appearance for Reproducible Formulation

The standard commercial grade of propyl 2-methylbutyrate is specified with a purity of >98.0% as determined by Gas Chromatography (GC) [1]. The physical appearance is strictly defined as a colorless to almost colorless clear liquid. This contrasts with certain technical-grade esters or alternative 2-methylbutyrate derivatives that may contain residual acids or alcohols, which can introduce off-notes or catalyze transesterification in complex formulations. The refractive index (n20/D) is specified within the range of 1.401 to 1.405, providing a rapid, non-destructive quality check metric [2].

Quality Control Analytical Chemistry Product Specification

Regulatory and Safety Clearance: Established Usage Limits for Commercial Formulation

Propyl 2-methylbutyrate is listed with a FEMA (Flavor and Extract Manufacturers Association) number, indicating its status as a Generally Recognized as Safe (GRAS) flavoring substance. The recommended usage levels in fragrance concentrates extend up to 0.8000% [1]. This is distinct from the Threshold of Toxicological Concern (TTC) of 1800 µg/person/day, which informs safe intake limits [2]. For a scientific user, this establishes a defined regulatory framework that may not exist for novel or unlisted structural analogs, reducing the administrative burden for food or consumer product applications.

Regulatory Science Food Safety GRAS Status

Propyl 2-Methylbutyrate (37064-20-3): Evidence-Backed Industrial and Research Application Scenarios


High-Fidelity Apple and Durian Flavor Reconstitution

Propyl 2-methylbutyrate is a critical component for the authentic reconstitution of apple and durian fruit flavors. Its procurement is essential for formulators aiming to replicate the natural volatile profile, as it is a naturally occurring constituent in these fruits [1]. The compound provides the characteristic sweet, fruity, and slightly winey background notes that define these specific flavor profiles, distinct from the sharper, more ethereal notes provided by the ethyl or methyl ester analogs. The evidence from apple cultivar studies [2] confirms its presence and quantitative role in the aroma matrix.

Long-Lasting Fruity Notes in Fine Fragrance and Cosmetic Formulations

For fragrance developers, the quantifiably lower vapor pressure of propyl 2-methylbutyrate (2.9 mmHg at 25°C) compared to ethyl 2-methylbutyrate [1] makes it the preferred choice for enhancing the longevity of fruity top and middle notes. The compound's documented usage in fragrance concentrates up to 0.8000% [2] provides a validated starting point for formulation. Its balanced log P (approx. 2.67) ensures good substantivity on skin and compatibility with a wide range of cosmetic bases, including alcoholic lotions and emulsions [3].

Calibrated Analytical Standard for Fruit Volatilomics and GC-MS Metabolomics

Propyl 2-methylbutyrate is required as an analytical reference standard for the accurate identification and quantification of volatile organic compounds (VOCs) in fruit metabolomics and food chemistry research. The compound's specific retention index (RI) and mass spectrum allow for unambiguous identification in complex matrices such as apples [1]. Given the low native concentration in some cultivars (e.g., 0.005 µg/kg in Fuji apples), procurement of a high-purity (>98% GC) standard [2] is mandatory for constructing reliable calibration curves and ensuring inter-laboratory reproducibility of quantitative data.

Stability Testing and Long-Term Storage of Volatile Ester Reference Solutions

Researchers conducting long-term stability studies or maintaining reference libraries of volatile compounds require precise information on storage conditions. The physical properties of propyl 2-methylbutyrate, including a boiling point of 157°C and a flash point of 47°C [1], dictate safe handling procedures. For stock solution preparation, storage at -80°C is recommended for up to 6 months, while -20°C storage is limited to 1 month to prevent degradation or solvent evaporation [2]. These parameters are essential for laboratories designing protocols for analytical chemistry and flavor stability assays.

Technical Documentation Hub

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